2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, an imidazopyridazine moiety, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the imidazopyridazine moiety, and the coupling with the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-{[dimethyl(oxido)-λ6-sulfanylidene]amino}phenyl)acetamide
- {2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-propyn-1-yl]phenyl}boronic acid
Uniqueness
Compared to similar compounds, 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in related compounds.
Properties
Molecular Formula |
C20H25N5O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N5O3/c1-13-11-25-18(21-13)4-5-19(22-25)27-12-16-6-8-24(9-7-16)20(26)10-17-14(2)23-28-15(17)3/h4-5,11,16H,6-10,12H2,1-3H3 |
InChI Key |
PNDABFUDZVPGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4=C(ON=C4C)C |
Origin of Product |
United States |
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